N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has piqued the interest of various scientific fields. This compound exhibits unique structural features that make it a subject of significant research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic routes and reaction conditions: The preparation of N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves multi-step organic synthesis. The typical synthesis route may begin with the preparation of the 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid intermediate. This intermediate undergoes a series of reactions including esterification, amidation, and cyclization to form the final compound. Specific reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of each step.
Industrial production methods
For large-scale production, the synthesis of this compound needs to be optimized for yield, purity, and cost-effectiveness. Industrial methods often utilize continuous flow chemistry to ensure consistent quality and scalability. Key factors include the choice of raw materials, reaction time, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of reactions: N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes several types of chemical reactions including:
Oxidation
Converts the compound into various oxidized derivatives.
Reduction
Produces reduced forms with different properties.
Substitution
Functional groups can be replaced by other atoms or groups, altering the compound’s characteristics.
Common reagents and conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or conditions such as acids, bases, or elevated temperatures.
Major products formed
Scientific Research Applications
This compound has diverse applications across multiple scientific disciplines:
Chemistry
Used as a reagent or intermediate in various organic synthesis processes.
Biology
Investigated for its potential effects on biological pathways and interactions with biomolecules.
Medicine
Explored for therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry
Applied in the formulation of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects by interacting with specific molecular targets within biological systems. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction triggers various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is compared to other compounds with similar structural features and chemical properties, such as:
Similar compounds
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide and N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide.
Unique features
The presence of the fluorophenyl group in the compound's structure provides unique electronic and steric properties, differentiating it from its analogs and enhancing its effectiveness in specific applications.
By comparing its properties and applications, researchers can better understand its unique attributes and potential advantages over similar compounds.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O3/c1-24(2)17-21-14(22-18(23-17)28-3)9-20-16(27)11-8-15(26)25(10-11)13-6-4-12(19)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFOEVINFCMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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